N-(4-nitro-1H-pyrazol-5-yl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GS-9883 Sodium involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the oxazepine ring.
- Introduction of the trifluorobenzyl group.
- Final conversion to the sodium salt form .
Industrial Production Methods
Industrial production of GS-9883 Sodium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Strict control of reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
GS-9883 Sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
GS-9883 Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying integrase inhibitors and their interactions with viral DNA.
Biology: Investigated for its effects on viral replication and integration into host genomes.
Medicine: A key component in antiretroviral therapy for the treatment of HIV-1 infection.
Industry: Employed in the development of new antiviral drugs and therapeutic regimens.
Mechanism of Action
GS-9883 Sodium exerts its effects by inhibiting the strand transfer activity of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. By binding to the active site of the integrase enzyme, GS-9883 Sodium prevents the insertion of viral DNA, thereby blocking viral replication and propagation . The molecular targets include the integrase enzyme and the viral DNA, and the pathways involved are related to the viral replication cycle .
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: The precursor to GS-9883 Sodium, also an integrase inhibitor.
Raltegravir: Another integrase inhibitor used in the treatment of HIV-1 infection.
Elvitegravir: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness of GS-9883 Sodium
GS-9883 Sodium is unique due to its improved pharmacokinetic profile, higher potency, and lower cytotoxicity compared to its predecessors. It has a longer half-life, allowing for once-daily dosing without the need for a boosting agent . Additionally, it has shown a better resistance profile, making it effective against strains of HIV-1 that are resistant to other integrase inhibitors .
Biological Activity
N-(4-nitro-1H-pyrazol-5-yl)acetamide is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a pyrazole ring with a nitro group at the 4-position and an acetamide group, which enhances its solubility and reactivity in biological systems. The presence of the nitro group is particularly significant as it often influences the compound's biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazole scaffolds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
A | 0.0039 | Staphylococcus aureus |
B | 0.025 | Escherichia coli |
2. Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The mechanism involves blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Apoptosis induction |
A549 | 48 | Autophagy without apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Molecular Docking Studies : Computational studies suggest that this compound can interact favorably with proteins involved in cell signaling pathways .
Case Studies
- Anticancer Efficacy : A study conducted on various pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring can enhance anticancer activity. For instance, substituents at the 4-position significantly increased cytotoxicity against ovarian cancer cells .
- Antimicrobial Testing : In another study, a series of pyrazole derivatives were screened for antimicrobial activity, revealing that those with electron-withdrawing groups like nitro exhibited stronger antibacterial effects compared to their unsubstituted counterparts .
Properties
IUPAC Name |
N-(4-nitro-1H-pyrazol-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMPQAQKCPHLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600147 | |
Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16461-96-4 | |
Record name | N-(4-Nitro-1H-pyrazol-3-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16461-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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